molecular formula C20H22N4O2S B2977229 N-cyclohexyl-2-[3-(3-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide CAS No. 1112338-44-9

N-cyclohexyl-2-[3-(3-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide

Cat. No.: B2977229
CAS No.: 1112338-44-9
M. Wt: 382.48
InChI Key: OWBWKDBLXKFGNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-2-[3-(3-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a thiazolopyrimidine derivative characterized by a bicyclic core structure fused with a thiazole ring. The compound features a 3-methylphenyl substituent at position 3 of the thiazolopyrimidine scaffold and an N-cyclohexyl acetamide group at position 4. Its molecular framework is associated with diverse pharmacological activities, as pyrimidine derivatives are known for their roles in enzyme inhibition and receptor modulation .

Properties

IUPAC Name

N-cyclohexyl-2-[3-(3-methylphenyl)-7-oxo-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S/c1-13-6-5-7-14(10-13)17-18-19(27-23-17)20(26)24(12-21-18)11-16(25)22-15-8-3-2-4-9-15/h5-7,10,12,15H,2-4,8-9,11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWBWKDBLXKFGNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NSC3=C2N=CN(C3=O)CC(=O)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-[3-(3-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide typically involves multi-step reactions. One common method involves the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and an aromatic aldehyde in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as isopropyl alcohol at room temperature under ultrasonic activation . The resulting intermediate is then subjected to further reactions to introduce the cyclohexyl and 3-methylphenyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles such as atom economy and environmental safety are often considered in industrial processes .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-[3-(3-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

N-cyclohexyl-2-[3-(3-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-[3-(3-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide involves its interaction with specific molecular targets and pathways. The thiazolopyrimidine core can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation in cancer cells or disruption of microbial cell membranes.

Comparison with Similar Compounds

N-cyclohexyl-2-[3-(4-fluorophenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide

  • Molecular Formula : C₁₉H₁₉FN₄O₂S (vs. C₂₀H₂₂N₄O₂S for the target compound)
  • Synthesis : Similar compounds are synthesized via condensation reactions, as seen in the preparation of Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (reflux with sodium acetate in acetic acid/anhydride) .

Compound 24 (N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide)

  • Structure: A pyrido-thienopyrimidine derivative with a phenylamino group and acetamide side chain.
  • Spectral Data : IR peaks at 1,730 cm⁻¹ (C=O) and 1,690 cm⁻¹ (C=O), similar to the target compound’s expected carbonyl vibrations. NMR data (δ = 2.10 ppm for COCH₃) align with acetamide proton environments .
  • Key Differences: The absence of a thiazole ring and the presence of a tetrahydro pyrido-thieno system may reduce conformational rigidity compared to the target compound .

Crystallographic and Conformational Analysis

Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate exhibits a puckered thiazolopyrimidine core (deviation of 0.224 Å from planarity) and a dihedral angle of 80.94° between the thiazolopyrimidine and benzene rings . These features suggest that the target compound may adopt similar conformational dynamics, influencing its binding to biological targets.

Data Tables

Research Findings and Implications

  • Bioactivity : Thiazolopyrimidines are reported to exhibit antimicrobial, anticancer, and anti-inflammatory activities, though specific data for the target compound are lacking .
  • Structure-Activity Relationships (SAR) : The 3-methylphenyl group may enhance hydrophobic interactions in enzyme binding pockets compared to polar substituents like fluorine .
  • Crystallographic Insights : Conformational puckering and intermolecular hydrogen bonding (as in ) could influence solubility and stability in drug formulations.

Biological Activity

N-cyclohexyl-2-[3-(3-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a synthetic compound that belongs to the class of thiazolopyrimidines. This compound has garnered attention due to its potential biological activities, particularly in inhibiting key enzymes and modulating various biological pathways.

The chemical structure of this compound is characterized by the following properties:

PropertyValue
Molecular FormulaC20 H22 N4 O2 S
Molecular Weight382.48 g/mol
LogP3.2852
Polar Surface Area59.274 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1

Enzyme Inhibition

One of the primary areas of investigation for this compound is its role as an enzyme inhibitor. Preliminary studies suggest that it may exhibit inhibitory activity against xanthine oxidase (XO), an enzyme involved in the metabolism of purines and linked to hyperuricemia and gout.

In vitro assays have shown that related thiazolo[4,5-d]pyrimidine derivatives can inhibit XO with varying potency. For instance, compounds with similar structures demonstrated IC50 values ranging from 3.56 μmol/L to over 100 μmol/L against XO, indicating that structural modifications can significantly influence inhibitory activity .

The mechanism of action for this compound likely involves binding to the active site of target enzymes such as XO. This binding can prevent substrate access and thus inhibit enzymatic activity. The specific interactions at the molecular level remain to be fully elucidated but may involve hydrogen bonding and hydrophobic interactions due to the compound's structural characteristics.

Case Studies and Research Findings

Recent research has focused on synthesizing and evaluating various thiazolopyrimidine derivatives for their biological activities. For example:

  • Thiazolidine Derivatives : A study synthesized thiazolidine derivatives and evaluated their XO inhibitory activity. Some derivatives exhibited significant potency compared to allopurinol, a standard treatment for gout .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications in the phenyl and thiazole moieties can enhance or diminish biological activity. Compounds with electron-donating groups on the phenyl ring showed improved inhibition compared to those with electron-withdrawing groups .

Q & A

Basic Research Questions

Q. What established synthetic routes are reported for synthesizing thiazolo[4,5-d]pyrimidine derivatives analogous to this compound?

  • Methodological Answer : A common approach involves cyclocondensation reactions. For example, thioglycolic acid is reacted with precursors like N-cyclohexyl-2-cyanoacetamide to form thiazolidinone intermediates, which are further functionalized via nucleophilic substitution or cyclization . Substituents (e.g., 3-methylphenyl groups) are introduced using Suzuki-Miyaura coupling or Friedel-Crafts alkylation. Reaction conditions (e.g., solvent, temperature) are optimized via iterative testing, with purity assessed using HPLC and TLC .

Q. How is the molecular structure of this compound confirmed in academic studies?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. Crystals are grown via slow evaporation, and data collection at 293–296 K with R-factors ≤ 0.058 ensures accuracy. Additional characterization includes 1H^1 \text{H}/13C^{13} \text{C} NMR for functional group analysis and IR spectroscopy for carbonyl (C=O) and amide (N-H) bond validation .

Advanced Research Questions

Q. What strategies resolve low yields in the synthesis of thiazolo-pyrimidine acetamide derivatives?

  • Methodological Answer : Yield optimization involves:

  • Catalyst screening : Transition metals (e.g., Pd for cross-coupling) or organocatalysts improve reaction efficiency.
  • Solvent polarity adjustment : Polar aprotic solvents (DMF, DMSO) enhance cyclization kinetics.
  • Purification techniques : Column chromatography with gradient elution (hexane/ethyl acetate) isolates isomers, while recrystallization removes byproducts .
    • Contradictions in yield data (e.g., 40–70% ranges) are addressed by standardizing reaction scales and reporting error margins .

Q. How do researchers reconcile conflicting biological activity reports for thiazolo-pyrimidine analogs?

  • Methodological Answer : Discrepancies (e.g., antimicrobial vs. anticancer efficacy) are analyzed via:

  • Structure-Activity Relationship (SAR) studies : Systematic variation of substituents (e.g., electron-withdrawing groups on the phenyl ring) to correlate structural features with activity .
  • Assay standardization : Using identical cell lines (e.g., HeLa for cytotoxicity) and MIC protocols for antimicrobial tests reduces variability .
    • Computational docking (e.g., AutoDock Vina) predicts binding affinities to targets like DHFR or kinase enzymes, guiding experimental validation .

Q. What analytical methods quantify stereochemical effects on biological activity?

  • Methodological Answer : Chiral HPLC or capillary electrophoresis separates enantiomers, while circular dichroism (CD) confirms absolute configuration. Biological assays (e.g., enzyme inhibition) are repeated for each enantiomer to identify active stereoisomers. For example, (R)-enantiomers of similar compounds show 10-fold higher kinase inhibition than (S)-forms .

Data Contradiction Analysis

Q. Why do solubility profiles vary across studies for this compound class?

  • Methodological Answer : Solubility discrepancies arise from:

  • Measurement protocols : Shake-flask vs. potentiometric methods yield different logP values.
  • Crystallinity : Amorphous forms (via spray drying) show higher solubility than crystalline forms (from SC-XRD).
  • Researchers use powder X-ray diffraction (PXRD) to verify polymorphic forms and DLS to assess nanoparticle dispersions .

Experimental Design Considerations

Q. How are in vivo pharmacokinetic studies designed for thiazolo-pyrimidine derivatives?

  • Methodological Answer :

  • Animal models : Rodents (Sprague-Dawley rats) are dosed orally (10–50 mg/kg) with plasma collected at 0–24 hrs. LC-MS/MS quantifies parent compound and metabolites.
  • Key parameters : Bioavailability (F > 20%), half-life (t1/2_{1/2} > 4 hrs), and volume of distribution (Vd < 5 L/kg) are prioritized.
  • Toxicity is assessed via histopathology and serum biomarkers (ALT/AST) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.